Product packaging for Oleyl Phosphate(Cat. No.:CAS No. 37310-83-1)

Oleyl Phosphate

Cat. No.: B1583733
CAS No.: 37310-83-1
M. Wt: 366.5 g/mol
InChI Key: JGVOASSDYQIBIF-KVVVOXFISA-N
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Description

Contextualization within Fatty Alcohol Phosphates

Oleyl phosphate (B84403) belongs to the broader class of fatty alcohol phosphates, which are anionic surfactants. crodaindustrialspecialties.compcc.eu These compounds are synthesized by reacting a fatty alcohol with a phosphating agent, such as phosphorus pentoxide or polyphosphoric acid. saapedia.orgresearchgate.net The resulting product is typically a mixture of mono- and di-phosphate esters. myskinrecipes.comgoogle.com The properties of these phosphate esters can be tailored by altering the type of alcohol used and the reaction conditions, which influence the ratio of mono- to diesters. researchgate.net Fatty alcohol phosphates, including oleyl phosphate, are recognized for their excellent emulsifying, dispersing, lubricating, and cleansing abilities. saapedia.org Their utility is further expanded by their function as corrosion inhibitors and antistatic agents. crodaindustrialspecialties.compcc.eu

Academic Significance and Research Scope

The academic interest in this compound and related fatty alcohol phosphates stems from their diverse functionalities and potential applications. Research has explored their synthesis and the characterization of their properties. For instance, studies have detailed methods for synthesizing fatty alcohol-based phosphate esters and analyzing the resulting mixtures of mono- and diesters using techniques like potentiometric titration and 31P-NMR. upm.edu.myresearchgate.net

The surfactant properties of this compound make it a subject of investigation for various applications. In the cosmetics and personal care industry, it is valued as an emulsifier and surfactant that helps to stabilize formulations by blending oil and water-based ingredients. myskinrecipes.com Its role in creating stable emulsions is crucial for products like creams, lotions, and hair care items. greengredients.itmyskinrecipes.com

Further research delves into its potential in other fields. For example, in agriculture, it is used in pesticide formulations to improve the dispersion and adherence of active ingredients on plant surfaces. unpchemicals.com The industrial sector utilizes it as a lubricant additive in metalworking fluids and as a corrosion inhibitor. pcc.eumyskinrecipes.com There is also emerging research into the use of similar phosphate-containing compounds in drug delivery systems, where they can encapsulate hydrophobic drugs and enhance their delivery. nih.govnih.gov The multifunctionality of this compound, including its surface activity and ion-binding capabilities, continues to drive research into new and improved applications. acs.org

Interactive Data Table: Properties of this compound

PropertyValue/DescriptionSource(s)
Chemical Name Octadec-9-en-1-ol;phosphoric acid chemspider.com
Synonyms This compound, (Z)-9-Octadecen-1-ol, phosphate saapedia.orgchemspider.com
CAS Number 37310-83-1 saapedia.org
Molecular Formula C18H37O4P myskinrecipes.com
Molecular Weight 348.457741 g/mol myskinrecipes.com
Appearance Yellow to deep yellow-red clear liquid myskinrecipes.com
Solubility Slightly soluble in water; dispersible in water; soluble in ethanol (B145695). saapedia.org saapedia.org
Key Functions Surfactant, Emulsifier, Dispersant, Lubricant, Corrosion Inhibitor cosmileeurope.eugreengredients.itcrodaindustrialspecialties.com

Interactive Data Table: Research Findings on Fatty Alcohol Phosphates

Research AreaKey FindingsSource(s)
Synthesis Can be synthesized by reacting fatty alcohols with phosphating agents like phosphorus pentoxide or polyphosphoric acid, yielding a mixture of mono- and diesters. saapedia.orgresearchgate.net
Analysis Potentiometric titration and 31P-NMR are effective methods for determining the ratio of mono- to diesters in the synthesized product. researchgate.net
Cosmetic Applications Acts as an effective emulsifier and stabilizer in creams, lotions, and hair care products by mixing oil and water phases. greengredients.itmyskinrecipes.com
Industrial Applications Functions as a lubricant, corrosion inhibitor, and anti-seize agent in metalworking fluids. pcc.eu
Agricultural Applications Enhances the effectiveness of pesticide formulations by improving dispersion and adherence. unpchemicals.com
Enhanced Oil Recovery Investigated as a component in alkaline-surfactant-polymer (ASP) flooding for enhanced oil recovery due to its ability to lower interfacial tension. elpub.ru
Drug Delivery Anionic phosphate-containing lipids show potential for encapsulating and delivering hydrophobic drugs. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H39O5P B1583733 Oleyl Phosphate CAS No. 37310-83-1

Properties

CAS No.

37310-83-1

Molecular Formula

C18H39O5P

Molecular Weight

366.5 g/mol

IUPAC Name

(Z)-octadec-9-en-1-ol;phosphoric acid

InChI

InChI=1S/C18H36O.H3O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-5(2,3)4/h9-10,19H,2-8,11-18H2,1H3;(H3,1,2,3,4)/b10-9-;

InChI Key

JGVOASSDYQIBIF-KVVVOXFISA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCCO.OP(=O)(O)O

physical_description

Other Solid;  Liquid;  Water or Solvent Wet Solid

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

The formation of oleyl phosphate (B84403) is primarily achieved through esterification, a reaction that forms an ester from an alcohol and an acid. In this case, oleyl alcohol (octadec-9-en-1-ol) reacts with a phosphorus-containing acid. google.comlibretexts.orglibretexts.org

Direct Phosphorylation of Oleyl Alcohol

Direct phosphorylation involves the reaction of oleyl alcohol with a phosphorylating agent. One common method utilizes phosphorus pentoxide (P₂O₅). elpub.ru The reaction of fatty alcohols with ortho-phosphoric acid can establish an equilibrium where the concentration of the formed ester is proportional to the square of the phosphoric acid concentration. google.com However, this direct esterification of fatty alcohols with ortho-phosphoric acid alone can be challenging, often requiring high temperatures (at least 170°C), which can lead to the formation of olefins as by-products. google.com The use of a water-entraining agent like toluene (B28343) or xylene can facilitate the reaction. google.com

Another approach involves the use of polyphosphoric acid, which can react with alcohols to produce a mixture with a high content of monoalkyl phosphate. google.com However, this method can also result in a significant amount of phosphoric acid as a by-product. google.com The introduction of small amounts of water into the nonionic surface active agents before reacting with phosphorus pentoxide has been found to increase the conversion to phosphate esters. google.com

Utilizing Phosphorylating Agents and Activated Phosphates

Various phosphorylating agents and activated phosphates are employed to achieve more controlled and efficient synthesis. These agents are often more reactive than simple phosphoric acid and can facilitate the reaction under milder conditions. nih.gov

One such class of reagents is P(V)-based Ψ-reagents, which allow for a simple and chemoselective method for the direct phosphorylation of alcohols. nih.govorganic-chemistry.org This method has been shown to be scalable and provides access to phosphorylated alcohols that are otherwise difficult to obtain. nih.govorganic-chemistry.org The reaction often utilizes a base, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), and a solvent like anhydrous DCM (dichloromethane). organic-chemistry.orgresearchgate.net

Other phosphorylating agents include phosphorus oxychloride (POCl₃). However, the use of POCl₃ can lead to products containing bound chlorine and requires careful removal of the hydrochloric acid (HCl) by-product, which can also cause corrosion issues. google.com Fluorinated phosphorylating agents, such as chlorophosphates with aryl-fluorine bonds, are also being explored. digitellinc.com

A catalytic approach using a phosphoenolpyruvic acid monopotassium salt (PEP-K) and tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) system has been reported for the chemoselective phosphorylation of a wide range of alcohols. nih.gov This method allows for the direct introduction of a non-protected phosphate group under mild conditions. nih.gov

Control of Mono-, Di-, and Tri-ester Ratios

A significant challenge in the synthesis of oleyl phosphate is controlling the ratio of mono-, di-, and tri-ester products. The reaction of an alcohol with a phosphorylating agent can produce a mixture of these esters. libretexts.orglibretexts.orgnih.gov

The choice of phosphorylating agent and reaction conditions plays a crucial role in determining this ratio. For instance, using polyphosphoric acid tends to yield a higher proportion of monoalkyl phosphates. google.com Conversely, phosphorylating agents like phosphorus oxychloride can lead to mixtures of mono-, di-, and tri-alkylphosphates. nih.gov

Recent advancements with P(V)-based Ψ-reagents offer a high degree of control, primarily forming the monoalkyl phosphate under optimized conditions. organic-chemistry.orgresearchgate.net The reaction with these reagents, followed by hydrolysis, cleanly provides the desired mono-phosphorylated product. researchgate.net The continuous and simultaneous addition of the alcohol and phosphorus pentoxide at controlled temperatures can also be used to produce a desired mixture of primary and secondary phosphate esters. google.com

Interactive Table: Comparison of Phosphorylating Agents
Phosphorylating Agent Key Features Resulting Ester Ratio Conditions
Ortho-Phosphoric Acid Direct esterification, equilibrium-driven. google.com Proportional to the square of acid concentration. google.com High temperatures (≥170°C), often with a water-entraining agent. google.com
Phosphorus Pentoxide (P₂O₅) Common industrial method. elpub.ru Can be tailored by feedstock and synthesis conditions. elpub.ru Can be influenced by the presence of water. google.com
Polyphosphoric Acid Yields high monoalkyl phosphate content. google.com High monoalkyl phosphate, but also high phosphoric acid by-product. google.com Room temperature to elevated temperatures. google.com
Phosphorus Oxychloride (POCl₃) Can be problematic due to by-products. nih.govgoogle.com Can produce mixtures of mono-, di-, and tri-alkylphosphates. nih.gov Requires careful control and removal of HCl. google.com
P(V)-based Ψ-reagents Highly chemoselective and mild. nih.govorganic-chemistry.org Primarily forms monoalkyl phosphates. organic-chemistry.orgresearchgate.net Mild conditions, often with a base like DBU. organic-chemistry.orgresearchgate.net
PEP-K/TBAHS System Catalytic and chemoselective. nih.gov Direct formation of unprotected phosphate monoesters. nih.gov Mild conditions. nih.gov

Post-Synthetic Modification and Purification Techniques

Following the synthesis, the crude product mixture often contains unreacted starting materials, by-products, and different phosphate esters. Therefore, post-synthetic modification and purification are essential steps to obtain this compound of the desired purity.

Hydrolysis of By-products

Hydrolysis is a key post-synthetic modification step, particularly for removing unwanted ester groups or converting pyrophosphate intermediates. The hydrolysis of phosphate esters can be influenced by pH and the presence of catalysts. nih.govrsc.org For example, after a reaction using a P(V)-based Ψ-reagent, hydrolysis is performed to yield the final monoalkyl phosphate. organic-chemistry.orgresearchgate.net In some processes, steam treatment is used to hydrolyze by-products, leading to dialkyl phosphates that are largely free of trialkyl phosphate impurities. organic-chemistry.org The hydrolysis of phosphonates, a related class of compounds, can occur in a stepwise manner under acidic or basic conditions. nih.gov

Isolation and Purification Strategies

Several strategies are employed to isolate and purify this compound from the reaction mixture. A common technique involves solvent extraction. For instance, the crude product can be washed with a dilute acidic solution and then water to remove impurities. google.com An extraction process using a mixture of a hydrocarbon solvent (like n-hexane), an alcohol (such as isopropanol (B130326) or ethanol), and water can be used to separate the desired monoalkyl phosphate from by-products like orthophosphoric acid. google.com The separation is typically achieved by allowing the mixture to form distinct layers, followed by the removal of the layer containing the impurities. google.com

Another purification method involves treating the crude product with an acid scavenger, such as an epoxy-containing compound, after an initial washing step. google.com Unreacted fatty alcohol can also be removed from the reaction mixture by vacuum distillation. google.com

Interactive Table: Purification Techniques for this compound
Technique Description Key Parameters
Solvent Extraction Utilizes immiscible solvents to separate components based on their solubility. google.comgoogle.com Choice of solvents (e.g., n-hexane, isopropanol, water), temperature, stirring time. google.com
Acid/Base Washing Washing with dilute acid or base to remove acidic or basic impurities. google.com Concentration of the washing solution, number of washes.
Hydrolysis Chemical reaction with water to break down by-products like pyrophosphates. organic-chemistry.orgresearchgate.netorganic-chemistry.org pH, temperature, reaction time. nih.gov
Vacuum Distillation Separation of components based on their boiling points under reduced pressure. google.com Pressure, temperature.
Treatment with Acid Scavengers Use of compounds that react with and neutralize residual acid. google.com Type of scavenger (e.g., epoxy compounds), reaction conditions. google.com

Chemical Reactivity and Transformations

The chemical nature of this compound is defined by the interplay between its phosphate moiety and the long, unsaturated hydrocarbon chain. This dual functionality allows for a variety of chemical transformations, making it a subject of interest in both industrial and biological contexts.

Oxidation Reactions

The carbon-carbon double bond in the oleyl group is susceptible to oxidation, leading to a variety of functionalized products. The two primary oxidation reactions are epoxidation and oxidative cleavage.

Epoxidation: The double bond can be converted into an epoxide ring. A patented method describes the epoxidation of this compound and dithis compound using a combination of hydrogen peroxide with formic acid and a lower aliphatic acid, such as acetic acid. google.com This reaction creates an oxirane ring at the C9-C10 position of the alkyl chain, a transformation that can be valuable for producing reactive intermediates for further functionalization or for use as a plasticizer and stabilizer. google.comgoogleapis.com The reaction is typically exothermic and requires cooling to maintain optimal temperatures. google.com

Oxidative Cleavage: Under stronger oxidizing conditions, the C=C double bond can be cleaved. This reaction breaks the 18-carbon chain into two smaller molecules, typically yielding carboxylic acids. For instance, a method analogous to the oxidative cleavage of oleic acid can be applied, which endows molecules with hydrophilic properties by creating carboxyl groups. nih.gov This transformation is significant in applications where the surfactant properties of the molecule need to be altered, for example, in facilitating the phase transfer of nanoparticles from organic to aqueous media. nih.gov

Table 1: Oxidation Reactions of this compound

Reaction Type Reagents Product Functional Group Key Findings
Epoxidation Hydrogen Peroxide, Formic Acid, Acetic Acid Oxirane (Epoxide) Ring Creates a reactive intermediate; can be accomplished for both mono- and dioleyl phosphates. google.com
Oxidative Cleavage Strong Oxidants (e.g., Ozonolysis or Permanganate) Carboxylic Acids Breaks the carbon chain; increases hydrophilicity. nih.gov

Reduction Pathways

Reduction reactions of this compound primarily target the carbon-carbon double bond of the oleyl chain. The phosphate ester group is generally stable and resistant to reduction under typical catalytic hydrogenation conditions.

Catalytic Hydrogenation: The most common reduction pathway is the catalytic hydrogenation of the C=C double bond to a C-C single bond. This process converts this compound into stearyl phosphate, transforming an unsaturated lipid into a saturated one. This reaction is analogous to the industrial hydrogenation of vegetable oils. youtube.com Various catalysts can be employed for this transformation, with selectivity being a key factor.

Heterogeneous Catalysts: Catalysts based on metals like palladium (e.g., Lindlar catalyst), nickel, or copper are effective. nih.govmdpi.comgoogle.com The reaction conditions, such as temperature, hydrogen pressure, and catalyst choice, can be tuned to control the degree of saturation and minimize the formation of undesirable trans-isomers. nih.govmdpi.com

Homogeneous Catalysts: Ruthenium-based homogeneous catalysts have been shown to be highly efficient for the selective hydrogenation of unsaturated esters under mild conditions, which is applicable to this compound. researchgate.net

The selective hydrogenation to preserve the monounsaturated state while reducing polyunsaturated impurities is a critical area of research, particularly for standardizing feedstocks for various chemical processes. rsc.org

Table 2: Catalytic Hydrogenation of the Oleyl Chain

Catalyst Type Example Catalyst Typical Conditions Outcome
Palladium-based Lindlar Catalyst (Pd/CaCO₃/Pb) 120-180°C, 0.4-0.8 MPa H₂ Selective hydrogenation of polyenes to monoenes with control over cis/trans isomerization. nih.gov
Copper-based Cu/SiO₂ Varies Good conversion of polyunsaturated chains to monounsaturated ones. mdpi.com
Ruthenium-based Ru-PNNP Complexes 40-100°C, 5-50 bar H₂ Highly selective hydrogenation of ester functions, can be adapted for alkene hydrogenation. researchgate.net

Substitution Reactions

Substitution reactions on this compound occur at the phosphorus center and are characteristic of phosphate esters. These reactions involve the displacement of one of the ester's substituents by a nucleophile and can proceed through either a concerted or a stepwise mechanism involving a pentacoordinate intermediate. sapub.org

Hydrolysis: The P-O ester bond can be cleaved through hydrolysis, where water acts as the nucleophile. This reaction can be catalyzed by acids, bases, or enzymes. For example, the enzyme autotaxin is known to catalyze the hydrolysis of phosphodiester bonds in compounds structurally similar to this compound. nih.gov The hydrolysis of dioleyl hydrogen phosphate yields oleyl alcohol and phosphoric acid or this compound, depending on which P-O bond is cleaved. smolecule.com

Nucleophilic Substitution: Other nucleophiles besides water can attack the phosphorus center. This includes alcohols (leading to transesterification) or amines. The reactivity and the reaction mechanism (concerted vs. stepwise) are influenced by factors such as the nature of the nucleophile, the leaving group, and the solvent. sapub.orgdtic.mil For instance, the hydroxy group of one molecule can attack the phosphorus atom of another, leading to the formation of pyrophosphate linkages or other condensed phosphate species. acs.org These reactions are fundamental in the synthesis of various organophosphorus compounds. acs.org

Table 3: Substitution Reactions at the Phosphorus Center

Reaction Type Nucleophile Mechanism Product Type
Hydrolysis Water (H₂O) Stepwise or Concerted Alcohol + Phosphoric Acid/Phosphate
Alcoholysis (Transesterification) Alcohol (R'-OH) Stepwise or Concerted New Phosphate Ester
Aminolysis Amine (R'-NH₂) Stepwise or Concerted Phosphoramidate
Condensation Hydroxy Group (-OH) Nucleophilic Substitution Pyrophosphate or Polyphosphate

Biochemical and Biological Interactions Non Human Systems

Role in Lipid Membrane Dynamics and Structure

The interaction of oleyl alcohol phosphate (B84403) with lipid membranes is a cornerstone of its biological activity. Its structure allows it to integrate into and alter the physical properties of the lipid bilayer, which is the fundamental structure of all cellular membranes.

Amphiphilic Nature and Bilayer Integration

Octadec-9-en-1-ol;phosphoric acid is an amphiphilic molecule, meaning it possesses both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) part. The phosphate group constitutes the hydrophilic head, while the 18-carbon chain of oleyl alcohol forms the hydrophobic tail. This dual nature drives its insertion into lipid bilayers, the primary structure of cell membranes. frontiersin.org The hydrophobic tail embeds itself within the fatty acid core of the membrane, while the polar phosphate head group orients towards the aqueous environment at the membrane surface. nih.govnih.gov This integration is influenced by the molecular geometry of the compound and the composition of the host membrane. frontiersin.org

Influence on Membrane Fluidity and Permeability

Once integrated into the lipid bilayer, oleyl alcohol phosphate can significantly alter the membrane's physical properties, notably its fluidity and permeability.

Membrane Fluidity: The term "membrane fluidity" refers to the viscosity of the lipid bilayer, which affects the movement of proteins and other molecules within the membrane. wikipedia.org The introduction of long-chain alcohols can modulate this property. The presence of the cis-double bond in the oleyl tail of Octadec-9-en-1-ol;phosphoric acid introduces a "kink" in the hydrocarbon chain. This irregularity disrupts the tight packing of neighboring phospholipid tails, thereby increasing the fluidity of the membrane. wikipedia.org Conversely, at high concentrations, some long-chain alcohols can stabilize the membrane. wikipedia.org Studies on various alcohols have shown that their effect on membrane fluidity is dependent on chain length, with shorter chains generally increasing fluidity and longer chains potentially having a stabilizing effect. nih.govresearchgate.net

Membrane Permeability: Membrane permeability, the ease with which substances can pass through the membrane, is also affected. By disrupting the ordered structure of the lipid bilayer, oleyl alcohol phosphate can create transient voids or defects, leading to an increase in the permeability of the membrane to ions and small molecules. nih.govaps.orgstudymind.co.uk Research on short-chain alcohols has demonstrated that they can increase membrane permeability, an effect that is often correlated with their ability to increase membrane fluidity. nih.govresearchgate.netaps.org

Table 1: Effects of Alcohols on Lipid Bilayer Properties

Property Effect of Short-Chain Alcohols Effect of Long-Chain Alcohols (General)
Membrane Fluidity Generally increases fluidity by disrupting lipid packing. nih.govaps.org Can have a stabilizing effect, reducing fluidity at high concentrations. nih.govwikipedia.org
Membrane Permeability Increases permeability to ions and small molecules. nih.govaps.orgstudymind.co.uk Can increase permeability by disrupting bilayer structure. nih.gov
Bilayer Integration The hydroxyl group resides in the interfacial region, and the tail in the hydrophobic core. nih.gov The hydroxyl group resides in the interfacial region, and the tail in the hydrophobic core. nih.gov

Modulation of Cellular Processes (In Vitro and Non-Human Organisms)

The alterations in membrane properties induced by oleyl alcohol phosphate can have cascading effects on various cellular processes, particularly those that are membrane-associated.

Effects on Signal Transduction Pathways

Signal transduction is the process by which a cell converts an external signal into a functional response. Many key components of these pathways, such as receptors and enzymes, are embedded within or associated with the cell membrane. By modifying the membrane environment, oleyl alcohol phosphate can influence the function of these signaling molecules. For instance, changes in membrane fluidity can affect the conformational state and activity of membrane-bound enzymes and receptors. nih.gov While direct studies on Octadec-9-en-1-ol;phosphoric acid are limited, research on similar amphiphilic molecules and alcohols suggests that they can modulate signaling pathways. For example, ethanol (B145695) has been shown to interact with membrane-associated phospholipases, which are crucial enzymes in signal transduction. nih.gov

Impact on Membrane Transport Mechanisms

The transport of molecules across the cell membrane is a vital process regulated by transport proteins embedded in the lipid bilayer. The function of these proteins can be sensitive to the physical state of the surrounding lipid environment. Changes in membrane fluidity and thickness caused by the integration of molecules like oleyl alcohol phosphate can alter the activity of these transporters. nih.gov Studies on the effect of various alcohols on the transport of amino acid precursors across human erythrocyte membranes have shown that membrane fluidizing agents can inhibit transport, with the degree of inhibition depending on the alcohol's chain length. nih.gov This suggests that by altering membrane fluidity, oleyl alcohol phosphate could indirectly modulate the transport of various substances across cellular membranes.

Enzymatic Interactions and Biotransformation

The biotransformation of foreign compounds, or xenobiotics, is a critical process for their detoxification and elimination from an organism. This process typically occurs in two main phases, Phase I and Phase II, primarily in the liver. nih.gov

The process of biotransformation involves a series of enzymatic reactions that modify the chemical structure of a compound, generally making it more water-soluble and easier to excrete. nih.gov These reactions can occur in various cellular compartments, including the endoplasmic reticulum and mitochondria. nih.gov

Substrate for Enzymatic Hydrolysis

Octadec-9-en-1-ol;phosphoric acid, as a phosphate monoester, can serve as a substrate for phosphatase enzymes. These enzymes catalyze the hydrolysis of phosphate ester bonds, a critical process in many biological systems for nutrient cycling and metabolic regulation. libretexts.orgscirp.org The hydrolysis of oleyl phosphate would yield oleyl alcohol (cis-9-octadecen-1-ol) and an inorganic phosphate ion.

The general mechanism for this dephosphorylation can occur in two ways. Some phosphatases catalyze a direct hydrolysis where a water molecule directly attacks the phosphorus center. libretexts.org Many others, however, use a more complex, two-step mechanism. libretexts.org In this indirect pathway, a nucleophilic amino acid residue in the enzyme's active site (such as cysteine, aspartate, or histidine) attacks the phosphate group, forming a transient phosphorylated enzyme intermediate. libretexts.org In the second step, this intermediate is hydrolyzed by water, releasing the inorganic phosphate and regenerating the enzyme for another catalytic cycle. libretexts.org

Enzymes like acid phosphatases and alkaline phosphatases are known to hydrolyze a wide variety of organic phosphate esters. scirp.orgnih.gov Studies on E. coli alkaline phosphatase, a well-studied bimetallic enzyme, show that the reaction rate is significantly influenced by the leaving group's pKa, suggesting a dissociative transition state for the hydrolysis of phosphate monoesters. nih.gov Acid phosphatases are also capable of hydrolyzing various phosphate monoesters, making them likely catalysts for the cleavage of this compound. nih.gov

Phosphoric Acid-Assisted Biocatalysis Studies

In biocatalysis, the phosphate group of a substrate plays a crucial role that extends beyond simply being a reaction site; it is often essential for substrate binding, recognition, and the acceleration of catalysis. nih.govacs.org While the term "phosphoric acid-assisted" might imply direct catalysis by free phosphoric acid, in biological contexts, it is the covalently bonded phosphate moiety on the substrate that is critical. Many enzymes that act on phosphorylated substrates utilize the binding energy from the interaction with this phosphate group to activate the enzyme or stabilize the transition state of the reaction. nih.govacs.org

Research demonstrates that the phosphate group can help facilitate catalytically important conformational changes in the enzyme. acs.org Furthermore, studies have shown that the presence of a phosphate group on a substrate can be critical for creating microenvironments of high enzymatic activity. For instance, the rate of enzymatic hydrolysis of glucose-1-phosphate adsorbed on the mineral goethite can be comparable to the rate in aqueous solution. nih.gov This is because the high surface concentration of the phosphate-containing substrate helps to form a catalytically active layer of the enzyme, concentrating both the enzyme and substrate at the mineral surface. nih.gov This model suggests that in environmental systems like soil, this compound could be adsorbed to mineral particles, where its phosphate group would be key to mediating interactions with extracellular enzymes.

The interaction between the enzyme's active site and the substrate's phosphate group is highly specific. nih.govnih.gov This interaction can orient the substrate productively within the active site and induce conformational changes in the enzyme that are necessary for efficient catalysis. nih.gov

Precursor and Derivative Involvement in Biosynthetic Pathways

Oleyl alcohol, the parent alcohol of this compound, is a significant intermediate and product in the microbial biosynthesis of long-chain molecules, including other fatty alcohols and dicarboxylic acids.

Oleyl Alcohol in Fatty Alcohol and Dicarboxylic Acid Biosynthesis in Microorganisms

Fatty Alcohol Biosynthesis

In various microorganisms, fatty alcohols are synthesized as a means of energy storage or as components of waxes. nih.govfrontiersin.org The biosynthesis of fatty alcohols like oleyl alcohol is dependent on the availability of fatty acid substrates and the presence of specific reductase enzymes. nih.govfrontiersin.org These pathways are attractive for metabolic engineering to produce valuable oleochemicals from renewable sources. frontiersin.orgnih.gov

The primary routes to fatty alcohol production in engineered microbes involve the reduction of activated fatty acids (fatty acyl-CoA or fatty acyl-ACP) or free fatty acids. frontiersin.orgbohrium.com

Fatty Acyl-CoA Reductases (FARs): These enzymes directly reduce a fatty acyl-CoA, such as oleoyl-CoA, to its corresponding alcohol, oleyl alcohol. researchgate.net

Carboxylic Acid Reductases (CARs): This is often a two-step process where a CAR first reduces a free fatty acid (e.g., oleic acid) to an aldehyde, which is then subsequently reduced to a fatty alcohol by an alcohol dehydrogenase or aldehyde reductase. frontiersin.orgresearchgate.net

Microorganisms such as Escherichia coli and various yeasts, including Saccharomyces cerevisiae and oleaginous yeasts like Lipomyces starkeyi, have been successfully engineered to produce fatty alcohols. nih.govnih.gov For example, engineered L. starkeyi has been shown to produce a mixture of fatty alcohols where oleyl alcohol (C18:1) was the most abundant, constituting 57% of the total fatty alcohols produced. nih.gov

Dicarboxylic Acid (DCA) Biosynthesis

Oleyl alcohol can also serve as a precursor for the production of long-chain dicarboxylic acids in certain microorganisms. The yeast Candida tropicalis is particularly noted for its ability to convert fatty acids and their derivatives into DCAs via its ω-oxidation pathway. nih.govnih.govresearchgate.net In this pathway, the terminal methyl group of a long-chain molecule is oxidized to a carboxylic acid. nih.gov

A study using a genetically engineered strain of C. tropicalis (ATCC-20962), in which the β-oxidation pathway was disrupted to prevent degradation of the substrate, investigated the production of 9-octadecenedioic acid from several C18:1 substrates. researchgate.net When oleyl alcohol was used as the substrate, it was successfully converted to 9-octadecenedioic acid. researchgate.net The research noted a high initial production rate, although the production ceased after approximately 80 hours. researchgate.net This demonstrates the potential of using oleyl alcohol as a direct substrate for the biotechnological production of valuable C18:1 dicarboxylic acids, which are used in the manufacturing of polymers and greases. researchgate.net

**Table 1: Comparison of C18:1 Substrates for 9-Octadecenedioic Acid (DCA) Production by Candida tropicalis*** *Data sourced from a qualitative study on DCA production.

Substrate (20 g/L)Resulting DCA Yield (g/L)Observation
Oleic Acid14Highest yield observed among the substrates. researchgate.net
Oleyl Alcohol7Considered a viable alternative for DCA production. researchgate.net
Methyl Oleate5Lower yield compared to oleic acid and oleyl alcohol. researchgate.net
Butyl Oleate0.9Lowest yield observed among the tested substrates. researchgate.net

Advanced Analytical Characterization and Quantification

Spectroscopic and Chromatographic Techniques for Structural Elucidation

The unambiguous identification of octadec-9-en-1-ol;phosphoric acid relies on a combination of spectroscopic and chromatographic methods. These techniques provide detailed information about its molecular weight, structure, and the functional groups present.

Mass Spectrometry Applications

Mass spectrometry (MS) is a powerful tool for the structural elucidation of octadec-9-en-1-ol;phosphoric acid, providing information on its molecular weight and fragmentation patterns. When coupled with chromatographic techniques like gas chromatography (GC) or liquid chromatography (LC), it allows for the separation and identification of the compound in complex mixtures.

In mass spectrometric analysis, octadec-9-en-1-ol;phosphoric acid can be ionized using various techniques, including electrospray ionization (ESI) and electron impact (EI). The resulting mass spectrum reveals the molecular ion peak, which corresponds to the mass of the intact molecule, as well as several characteristic fragment ions that provide structural clues.

One of the common fragmentation pathways for organophosphate esters involves the cleavage of the ester bond. mdpi.com For octadec-9-en-1-ol;phosphoric acid, this would result in the loss of the oleyl group (C18H35) or the formation of ions corresponding to the phosphate (B84403) head group. A characteristic fragment ion for many alkyl organophosphorus compounds is the stable [H4PO4]+ ion. mdpi.com The fragmentation process may also involve the sequential loss of substituents from the phosphate group. mdpi.com

Furthermore, studies on similar long-chain phosphate-containing molecules, such as phosphopeptides, have shown that the loss of the phosphate moiety in the form of phosphoric acid (H3PO4) or HPO3 is a common fragmentation event. nih.gov In the case of unsaturated lipids, fragmentation can also occur at or near the double bond in the alkyl chain, providing information about its position. nih.gov

For instance, in the analysis of related compounds like dioleoyl-glycerylphosphorylcholine, major fragments corresponding to the phosphocholine (B91661) head group and the loss of the fatty acid chains are observed. nih.gov This suggests that for octadec-9-en-1-ol;phosphoric acid, fragments representing the intact oleyl chain and the phosphate group would be expected.

Quantitative Analysis Methodologies

Accurate quantification of octadec-9-en-1-ol;phosphoric acid is essential for various research and quality control purposes. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique for the sensitive and selective quantification of organophosphates. nih.govnih.govgazi.edu.tr

The methodology typically involves the development of a specific LC method to separate the analyte of interest from other components in the sample matrix. The separated analyte is then detected and quantified by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. In MRM, a specific precursor ion of the analyte is selected and fragmented, and a specific product ion is monitored for quantification, which enhances the selectivity and sensitivity of the analysis. nih.gov

In some cases, derivatization of the phosphate group may be employed to improve chromatographic separation or ionization efficiency. For example, alkyl phosphates can be converted to their trimethylsilane (B1584522) (TMS) esters prior to GC-MS analysis.

Validation Parameters in Research Settings

To ensure the reliability and accuracy of quantitative data, the analytical method must be thoroughly validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. globalresearchonline.net The validation parameters are established according to international guidelines, such as those from the International Conference on Harmonisation (ICH). globalresearchonline.netcampilab.by

Key validation parameters for the quantitative analysis of octadec-9-en-1-ol;phosphoric acid in a research setting include:

Linearity: This demonstrates that the response of the analytical method is directly proportional to the concentration of the analyte over a specific range. Linearity is typically evaluated by analyzing a series of standards of known concentrations and is often expressed by the correlation coefficient (R²) of the calibration curve, which should ideally be close to 1.0. nih.govresearchgate.net For example, validated methods for similar compounds often report R² values greater than 0.99. nih.gov

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often assessed by performing recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the added analyte that is detected is calculated. Acceptable recovery values for organophosphate analysis are often in the range of 70-120%. nih.gov

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). globalresearchonline.net For quantitative methods, the RSD should typically be low, often below 15% for concentrations within the calibration range.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the analytical method, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. researchgate.net These values are crucial for determining the sensitivity of the method.

Specificity/Selectivity: This is the ability of the method to accurately measure the analyte of interest in the presence of other components that may be expected to be present in the sample matrix. globalresearchonline.net In LC-MS/MS, the use of MRM transitions provides a high degree of specificity.

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. globalresearchonline.net

The table below summarizes typical validation parameters that would be established for a quantitative LC-MS/MS method for octadec-9-en-1-ol;phosphoric acid in a research setting, based on published data for similar organophosphate compounds. nih.govnih.gov

Validation ParameterTypical Acceptance Criteria/ValueReference
Linearity (R²) > 0.99 nih.gov
Accuracy (Recovery) 70 - 120% nih.gov
Precision (RSD) < 15%
Limit of Detection (LOD) Analyte and matrix dependent researchgate.net
Limit of Quantification (LOQ) Analyte and matrix dependent researchgate.net

By adhering to these rigorous validation standards, researchers can ensure the generation of high-quality, reliable, and reproducible quantitative data for octadec-9-en-1-ol;phosphoric acid.

Environmental Dynamics and Ecotoxicological Research

Occurrence and Distribution in Environmental Compartments

Direct detection of Octadec-9-en-1-ol;phosphoric acid in the environment is not widely documented. However, research on related organophosphate esters (OPEs) indicates their widespread presence in various environmental matrices due to their use in numerous industrial and consumer products. nih.govmdpi.com OPEs can enter the environment through volatilization, leaching, and wear and tear of products during their life cycle. nih.gov

Detection in Aquatic and Terrestrial Matrices

While specific monitoring data for Octadec-9-en-1-ol;phosphoric acid is scarce, studies have extensively detected other OPEs in aquatic and terrestrial environments globally.

Aquatic Systems: OPEs are frequently found in surface water, wastewater, and drinking water. mdpi.com For instance, total OPE concentrations can range from 25–3671 ng/L in surface water and 104–29,800 ng/L in wastewater. mdpi.com The presence of OPEs has even been confirmed in remote regions like the Arctic, suggesting long-range atmospheric transport. mdpi.com Some OPEs, particularly chlorinated forms, are more resistant to metabolism and can persist in aquatic organisms. mdpi.com

Terrestrial Systems: OPEs are also prevalent in soil and sediment. nih.gov In a study of agricultural soils in South China, OPEs were detected in all samples, with concentrations ranging from 74.7 to 410 ng/g. nih.gov The parent alcohol, oleyl alcohol, is expected to be immobile in soil based on its estimated soil adsorption coefficient (Koc). nih.gov

The following table summarizes the detection of related organophosphate esters in various environmental compartments.

Environmental MatrixCompound ClassConcentration RangeKey Findings
Surface WaterOrganophosphate Esters (OPEs)25–3671 ng/LWidespread global distribution, including remote areas.
WastewaterOrganophosphate Esters (OPEs)104–29,800 ng/LIndicates significant release from consumer and industrial sources.
Agricultural SoilOrganophosphate Esters (OPEs)74.7–410 ng/gDemonstrates contamination of terrestrial environments.
Aquatic BiotaOrganophosphate Esters (OPEs)VariesChlorinated OPEs show higher bioaccumulation potential.

Environmental Fate and Transformation Processes

The environmental fate of Octadec-9-en-1-ol;phosphoric acid is governed by processes such as degradation, leaching, and volatilization.

Degradation Pathways and Metabolite Formation

The biodegradability of the parent alcohol and related phosphate (B84403) esters provides insight into the potential degradation of Octadec-9-en-1-ol;phosphoric acid.

Oleyl Alcohol: Long-chain alcohols like oleyl alcohol are known to biodegrade. Studies on C16-18 alcohols show they are inherently biodegradable, achieving over 60% CO2 evolution in 28 days. nih.gov Anaerobic biodegradation is also rapid for long-chain alcohols. nih.gov Bacteria, yeast, and fungi have been shown to utilize oleyl alcohol as a sole carbon source, suggesting that biodegradation in soil and water is an important fate process. nih.gov

Alkyl Phosphate Esters: The biodegradability of alkyl phosphates is a key environmental advantage, with some variants showing over 80% degradation within 28 days in OECD 301B tests. pmarketresearch.com Aerobic degradation of non-halogenated OPEs by sludge microorganisms has been documented, though pathways can be complex. mdpi.com

Metabolites would likely include the parent oleyl alcohol and phosphoric acid through hydrolysis, with further degradation of the alcohol component.

Leaching and Volatilization Characteristics

The physical and chemical properties of oleyl alcohol suggest how the larger phosphate ester molecule might behave.

Leaching: Based on an estimated high soil adsorption coefficient (Koc value of 1.3 x 10^4), oleyl alcohol is expected to be immobile in soil, suggesting a low potential for leaching into groundwater. nih.gov

Volatilization: Volatilization of oleyl alcohol from moist soil surfaces may be an important fate process, given its estimated Henry's Law constant. nih.gov However, its strong adsorption to soil is expected to reduce the rate of volatilization. nih.gov Volatilization from dry soil surfaces is not expected to be significant due to its low vapor pressure. nih.gov

The following table outlines the key environmental fate characteristics of oleyl alcohol.

PropertyValue/CharacteristicImplication for Environmental Fate
Water SolubilityInsolubleLow mobility in aquatic systems; likely to partition to sediment.
Vapor Pressure9.3 x 10^-5 mm Hg (estimated)Low potential for volatilization from dry surfaces.
Henry's Law Constant4.6 x 10^-4 atm-cu m/mole (estimated)Potential for volatilization from moist soil and water surfaces.
Soil Adsorption Coefficient (Koc)1.3 x 10^4 (estimated)Expected to be immobile in soil, with low leaching potential.

Ecological Risk Assessment Frameworks

While a specific ecological risk assessment for Octadec-9-en-1-ol;phosphoric acid is not available, frameworks exist for related compounds, and the toxicity of its components can inform a preliminary assessment.

Non-Harmful Ecological Exposure Levels

Establishing a definitive non-harmful ecological exposure level for Octadec-9-en-1-ol;phosphoric acid is not possible without specific ecotoxicity data. However, data on related compounds can provide context.

Oleyl Alcohol: The parent alcohol is described as very toxic to aquatic organisms. scbt.comfishersci.com Fatty alcohols, in general, are known to be toxic to aquatic life, and their presence in wastewater effluents is a concern. regulations.gov

Phosphate Esters: The ecotoxicity of phosphate esters varies widely depending on their specific chemical structure (e.g., alkyl, aryl, chlorinated). nih.gov Some are neurotoxic to aquatic species by inhibiting acetylcholinesterase. nih.gov Research has been conducted to establish environmental quality standards for certain widely used alkyl OPEs to protect aquatic ecosystems. researchgate.net For example, some studies have aimed to determine safe concentrations for pelagic and benthic species for compounds like Tri-n-butyl phosphate (TnBP) and Tri-iso-butyl phosphate (TiBP). researchgate.net The ecotoxicity values (LC50) for some phosphate and carbamate (B1207046) esters in fish can range from extremely low (6.93 × 10−7 mg/L) to moderately high (3.08 × 103 mg/L), highlighting the compound-specific nature of the risk. nih.gov

Due to the toxicity of oleyl alcohol to aquatic life and the known hazards of certain organophosphate esters, the potential for adverse ecological effects from Octadec-9-en-1-ol;phosphoric acid should be considered significant in the absence of specific data to the contrary.

Applications in Materials Science and Industrial Chemistry Non Clinical

Surfactant and Emulsification Properties

Oleyl phosphate (B84403) and its derivatives are highly effective surface-active agents. greengredients.itunpchemicals.com As surfactants, they function by reducing the surface tension at the interface between two immiscible liquids, such as oil and water, or between a liquid and a solid. greengredients.itunpchemicals.com This action is fundamental to its application as an emulsifier, wetting agent, and detergent in various formulations. pcc.eutiiips.com The oleyl portion of the molecule is hydrophobic (water-repelling), while the phosphate group is hydrophilic (water-attracting), allowing it to position itself at the oil-water interface and stabilize the mixture. unpchemicals.com

Emulsions are thermodynamically unstable systems that tend to separate over time through processes like creaming, flocculation, and coalescence. nih.gov Oleyl phosphate is widely used to create and stabilize both oil-in-water (o/w) and water-in-oil (w/o) emulsions. tiiips.comgoogle.com By modifying the interfacial tension, it facilitates the formation of intimate mixtures between these otherwise immiscible liquids. greengredients.it

Research has shown that alkyl phosphates are particularly versatile for stabilizing challenging formulations, such as those with a high oil concentration. cosmeticsandtoiletries.com For instance, studies on similar phosphate esters have demonstrated the ability to stabilize emulsions containing up to 75% oil with just a 1% emulsifier concentration. cosmeticsandtoiletries.com This efficiency allows for the creation of stable, low-viscosity emulsions with a favorable sensory profile. cosmeticsandtoiletries.com In typical emulsion formulations, this compound is used in concentrations ranging from 0.1% to 5.0% by weight. google.com Its effectiveness is also noted in providing stability against thermal stress. cosmeticsandtoiletries.com

Table 1: Emulsification Properties of Alkyl Phosphates

This table summarizes the performance of alkyl phosphates in creating stable emulsions based on research findings.

PropertyFindingSource Citation
Emulsion Type Effective for both oil-in-water (o/w) and water-in-oil (w/o) systems. tiiips.com, google.com
Stabilization Capacity Can stabilize high-load oil phases (e.g., 75% oil at 1% concentration). cosmeticsandtoiletries.com
Typical Concentration 0.1% to 5.0% by weight in the final formulation. google.com
Mechanism Reduces interfacial tension between immiscible liquids. greengredients.it, tiiips.com
Additional Benefits Can improve thermal stability of formulations. cosmeticsandtoiletries.com

The accumulation of static electricity on the surface of synthetic fibers is a common problem in textile manufacturing and use. This compound esters are utilized as effective antistatic agents, particularly for hydrophobic materials like polyester (B1180765) and other polymeric resins. google.comgoogle.com Their surfactant nature allows them to form a thin, conductive layer on the fiber surface. This layer helps to dissipate electrical charges by attracting moisture from the air, thereby preventing static buildup.

Phosphate esters offer the advantage of a tunable hydrophobic-hydrophilic balance, which can be adjusted by modifying the molecule, allowing for optimized performance on different types of fibers. google.com Patents describe the application of these compounds to hydrophobic, non-cellulosic textile fibers at concentrations of approximately 0.02% to 2.5% by weight to impart durable antistatic properties. google.com They can be applied during various stages of textile processing, including as a component in dye bath formulations. lion-specialty-chem.co.jp

Corrosion Inhibition Mechanisms

This compound is recognized for its ability to protect ferrous metals and their alloys from corrosion, especially in acidic environments like phosphoric acid. pcc.eusyensqo.comdntb.gov.ua The primary mechanism of corrosion inhibition is the adsorption of the this compound molecules onto the metal surface. researchgate.net

This process involves the polar phosphate head group chemically bonding to the metal, while the long, nonpolar oleyl tail orients itself away from the surface. This orientation creates a densely packed, hydrophobic protective film. This film acts as a barrier, displacing water molecules and preventing the corrosive species in the acid from reaching the metal surface. researchgate.net These inhibitors are generally classified as mixed-type, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process without altering the fundamental mechanism. researchgate.net The effectiveness of the inhibition is dependent on the inhibitor's concentration and the temperature of the environment. researchgate.net

Lubricant Additive Research

In the field of lubrication, this compound esters serve as multifunctional additives, particularly in metalworking fluids and industrial oils. pcc.eu Research has highlighted their efficacy as anti-wear (AW) and extreme-pressure (EP) agents. purdue.edu The polar nature of the phosphate ester group provides a strong affinity for metal surfaces. purdue.edu

When used as an additive, this compound forms a resilient boundary film on interacting metal surfaces. This film prevents direct metal-to-metal contact under high loads and temperatures, significantly reducing friction and wear. purdue.edu Di-oleyl hydrogen phosphate, for example, has been identified as an excellent AW and EP additive. purdue.edu Furthermore, newer developments have focused on phosphate esters that combine anti-wear properties with other benefits like corrosion inhibition, emulsification, and improved biodegradability. syensqo.com

Table 2: Performance Benefits of this compound as a Lubricant Additive

This table outlines the key functions and advantages of using this compound and related esters in lubricant formulations.

FunctionDescriptionSource Citation
Anti-Wear (AW) Forms a protective film on metal surfaces to reduce wear under load. purdue.edu, syensqo.com
Extreme-Pressure (EP) Prevents seizure and catastrophic failure under extreme pressure conditions. pcc.eu, purdue.edu
Corrosion Inhibition Protects metal components from corrosion by the lubricant or environment. syensqo.com
Emulsification Acts as an emulsifier in semi-synthetic and high-oil metalworking fluids. pcc.eu
Surface Affinity The polar phosphate head ensures strong adsorption to metal surfaces. purdue.edu

Theoretical and Computational Investigations

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are powerful computational tools used to investigate the structure, dynamics, and interactions of molecules. For amphiphilic compounds like oleyl phosphate (B84403), which consists of a long hydrophobic oleyl tail and a hydrophilic phosphate headgroup, molecular dynamics (MD) simulations are particularly insightful.

MD simulations can model the behavior of oleyl phosphate molecules in different environments, such as in solution or at interfaces. These simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing a view of molecular behavior that is often inaccessible through experimental means alone.

Research Findings: While specific MD studies exclusively on this compound are not abundant in public literature, the principles are well-established from research on structurally similar molecules, such as phospholipids (B1166683) in biological membranes and other organic phosphates. acs.orgfrontiersin.org

Aggregation and Micelle Formation: Simulations can predict how this compound molecules self-assemble in aqueous or non-aqueous solvents. By modeling the interactions between the hydrophobic tails and the polar phosphate heads, researchers can determine the critical micelle concentration (CMC) and the size and shape of the resulting aggregates.

Interfacial Behavior: In systems containing immiscible phases (e.g., oil and water), MD simulations can elucidate the orientation and packing of this compound at the interface. This is crucial for understanding its role as an emulsifier, where it reduces interfacial tension. pcc.eu

Interaction with Surfaces: For applications in lubrication and metalworking, simulations can model the adsorption of this compound onto metal surfaces. pcc.eu These models can reveal the binding energy, the orientation of the adsorbed molecules, and the formation of protective films that prevent corrosion and reduce friction. Studies on similar molecules show that phosphate groups can form strong interactions with metal oxide surfaces. frontiersin.org

Computational chemistry methods, including MD, are valuable for simulating complex systems and predicting the behavior of molecules like this compound in various environments. nih.gov

Structure-Activity Relationship (SAR) Elucidation for Non-Biological Systems

Structure-Activity Relationship (SAR) studies establish a connection between a molecule's chemical structure and its functional properties. While widely used in drug discovery, SAR principles are also critical for understanding the performance of chemicals in industrial and material science applications, which represent non-biological systems.

For this compound, SAR elucidation focuses on how its distinct structural features—the C18 unsaturated alkyl chain and the phosphate ester headgroup—govern its performance as a surfactant, emulsifier, lubricant, and corrosion inhibitor. pcc.eunih.gov

Key Structural Features and Their Functions:

Amphiphilic Nature: The primary driver of this compound's activity in non-biological systems is its amphiphilic character.

Hydrophobic Oleyl Tail: The long (C18) carbon chain is nonpolar and hydrophobic. This part of the molecule has a strong affinity for oils, greases, and nonpolar solvents. The cis-double bond at the 9th position introduces a kink in the chain, which can influence its packing at interfaces.

Hydrophilic Phosphate Head: The phosphoric acid group is polar and hydrophilic, readily interacting with water and polar surfaces like metal oxides. pcc.eunih.gov

Emulsification: In oil-water mixtures, the this compound molecules align at the interface. The hydrophobic tails penetrate the oil droplets while the hydrophilic heads remain in the water phase, creating a stable emulsion. The SAR in this context relates chain length and headgroup size to emulsification efficiency and stability.

Lubrication and Anti-Seize Properties: In metalworking fluids, the phosphate headgroup can chemically bond to the metal surface (chemisorption), forming a durable, sacrificial layer. pcc.eu The outwardly oriented oleyl tails then provide a low-friction surface. SAR studies would investigate how modifying the alkyl chain (e.g., length, saturation) or the phosphate group affects the strength of surface adhesion and the resulting lubricity.

The table below summarizes the relationship between the structural components of this compound and its functions in non-biological systems.

Structural ComponentPhysicochemical PropertyNon-Biological Function
(Z)-Octadec-9-en-1-yl chain Hydrophobic, NonpolarAffinity for oils and nonpolar phases
Phosphate Ester Group Hydrophilic, Polar, Lewis BaseAffinity for water and polar surfaces (e.g., metals)
Overall Molecule AmphiphilicEmulsifier, Surfactant, Lubricant, Corrosion Inhibitor

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules from first principles. nih.gov These methods provide detailed information about electron distribution, molecular orbitals, and reaction energetics, complementing experimental data and higher-level simulations. rsc.org

For this compound, quantum calculations can elucidate properties that are fundamental to its chemical behavior.

Research Applications:

Electronic Structure and Reactivity: Calculations can map the electron density and electrostatic potential of the molecule. This would confirm the high electron density on the oxygen atoms of the phosphate group, identifying it as the primary site for interaction with electrophilic species, such as metal ions on a surface. mdpi.com

Interaction Energies: Quantum chemistry can be used to precisely calculate the binding energy between the phosphate headgroup and various substrates. For instance, researchers can model the interaction of this compound with a small cluster of metal oxide atoms to determine the strength and nature of the adsorption, which is key to its function as a corrosion inhibitor. frontiersin.org

Geometric Parameters: Optimization calculations yield the most stable 3D structure of the molecule, providing precise bond lengths, bond angles, and dihedral angles. mdpi.com

The following table presents computed molecular properties for Octadec-9-en-1-ol;phosphoric acid from the PubChem database, which are derived from computational models. nih.gov

Computed Molecular Properties for Octadec-9-en-1-ol;phosphoric acid

PropertyValueSource
Molecular Weight366.5 g/molComputed by PubChem
Molecular FormulaC18H39O5PPubChem
XLogP3-AA5.9Computed by XLogP3 3.0
Hydrogen Bond Donor Count3Computed by Cactvs
Hydrogen Bond Acceptor Count5Computed by Cactvs
Rotatable Bond Count18Computed by Cactvs
Exact Mass366.25351134 DaComputed by PubChem
Topological Polar Surface Area97.8 ŲComputed by Cactvs
Heavy Atom Count24Computed by PubChem
Complexity302Computed by Cactvs

Derivatives and Analogues of Octadec 9 En 1 Ol;phosphoric Acid

Salts and Counterions

As an acidic phosphate (B84403) ester, oleyl phosphate readily forms salts with various bases. The resulting neutralized products often exhibit different solubility and functional characteristics compared to the parent acid. Common counterions include alkali metals, ammonia, and amines. google.com

The formation of these salts is a key step in tailoring the molecule for specific applications. For instance, the neutralization of the phosphate ester can enhance its properties as a wetting agent and detergent, particularly in hard surface cleaning formulations. pcc.eu The sodium salts of dialkyl phosphates, for example, are noted for their solubility or dispersibility in water. google.com A specific salt that has been identified is dipotassium (B57713) octadec-9-en-1-yl phosphate. epa.gov

In addition to simple alkali and amine salts, salts with multivalent metal ions such as cobalt, manganese, iron, and nickel can be prepared. These metal salts have been noted for specific industrial applications, such as catalysts for the oxidation of drying oils (cobalt and manganese salts) or as agents that retard the absorption of ultraviolet light (iron, nickel, cobalt, and manganese salts). google.com

Table 1: Examples of this compound Salts and Their Noted Characteristics

Counterion/Salt TypeExampleNoted Characteristic/UseSource
Alkali MetalDipotassium octadec-9-en-1-yl phosphateIdentified chemical substance. epa.gov
Alkali MetalSodium this compoundSoluble or dispersible in water; used to create thick jelly emulsions. google.com
Amine SaltsAmine salts of acid phosphatesUseful as wetting agents and detergents. google.com
Metal SaltsCobalt, Manganese, Iron, Nickel saltsCatalysts for drying oils; UV light absorption retardants. google.com

Ethoxylated and Other Alcohol Phosphate Esters

A significant class of derivatives is formed by modifying the oleyl alcohol portion of the molecule before or during the phosphorylation process. The most common modification is ethoxylation, where ethylene (B1197577) oxide units are added to the oleyl alcohol. unpchemicals.com This results in oleyl alcohol ethoxylate phosphates, also referred to as oleyl polyether phosphate esters. unpchemicals.comdynaglycolsindia.com

These ethoxylated derivatives are anionic surfactants that combine the hydrophobic nature of the oleyl chain with the hydrophilic properties of the polyether phosphate group. unpchemicals.com The degree of ethoxylation can be varied to fine-tune the surfactant properties, such as its emulsifying and dispersing capabilities. pcc.euunpchemicals.com For example, EXOfos® PB-184 is a commercial product based on an ethoxylated oleyl alcohol, offered in its acidic form as a viscous liquid. pcc.eu Ethoxylated oleyl phosphates are used in a variety of applications, including metalworking fluids, cleaning agents, and agricultural formulations. pcc.euunpchemicals.com

Beyond ethoxylation, mixed phosphate esters can be synthesized using a combination of different alcohols. For instance, oleyl lauryl phosphate is a mixed ester that has been found to have higher solubility in lubricating oils compared to homogeneous phosphates like dithis compound. google.com The synthesis of various alkyl phosphates and alkoxylated alkyl phosphates often involves reacting industrial fatty alcohols with phosphating agents like phosphorus pentoxide, allowing for the creation of multi-component surfactant mixtures. researchgate.netelpub.ru

Table 2: Examples of Ethoxylated and Other Alcohol Phosphate Esters

Derivative NameChemical DescriptionKey FeaturesSource(s)
Oleyl Alcohol Ethoxylate PhosphatePhosphate ester of ethoxylated oleyl alcohol.Anionic surfactant, emulsifier, dispersant, corrosion inhibitor. pcc.euparchem.comchemondis.com
Oleyl Polyether Phosphate EsterDerived from oleyl alcohol reacted with polyethers (e.g., polyethylene (B3416737) glycol) and then phosphorylated.Reduces surface tension, stabilizes emulsions, biodegradable. unpchemicals.com
2-octadec-9-enoxyethanol;phosphoric acidThe phosphate ester of oleyl alcohol with one ethylene oxide unit.Viscous liquid. lookchem.com
Oleyl Lauryl PhosphateA mixed phosphate ester containing both oleyl and lauryl alkyl chains.More soluble in lubricating oils than homogeneous diesters. google.com

Modifications to the Alkyl Chain

Altering the C18 oleyl chain is another strategy to create analogues with distinct properties. These modifications can include changing the chain length, introducing branching, or adding other functional groups. While direct research on modifications to the oleyl chain of this compound is limited, principles can be drawn from studies on related lipid molecules.

General strategies for alkyl chain modification in lipids include:

Chain Length Variation: Synthesizing alkyl phosphates with different chain lengths (e.g., butyl, octyl, dodecyl) is a fundamental modification. mdpi.com Shorter or longer chains will significantly alter the hydrophobic-lipophilic balance (HLB), affecting solubility, melting point, and surfactant properties.

Introduction of Branching: Branched chains disrupt the linear packing of the molecules, which can increase fluidity and alter interfacial properties. researchgate.net

Introducing Functional Groups: The introduction of groups like carbonyls or hydroxyls along the alkyl chain can change the polarity and reactivity of the molecule. researchgate.netnih.gov

In a study on related alkyl lysophospholipids, analogues were synthesized with modifications such as the introduction of a carbonyl group at different positions of the C-1 alkyl chain and the branching of this chain. nih.gov These changes were found to significantly impact the biological activity of the molecules. Similarly, modifying the alkyl chain length in other classes of phosphate-containing molecules has been shown to be a key strategy for modulating lipophilicity and, consequently, membrane permeation. nih.gov

Comparison with Saturated Counterparts

The defining feature of Octadec-9-en-1-ol;phosphoric acid is the cis-double bond at the 9th position of the C18 alkyl chain. This unsaturation distinguishes it from its saturated counterpart, stearyl phosphate, which is derived from stearyl alcohol (octadecan-1-ol). This single structural difference leads to significant variations in their physical and chemical properties.

The cis-double bond in the oleyl chain introduces a permanent kink or bend in the molecule. As a result, this compound molecules cannot pack together as tightly as the straight, linear chains of stearyl phosphate. This inefficient packing has several consequences:

Physical State: this compound is typically a liquid or a semi-solid at room temperature, whereas stearyl phosphate is more likely to be a waxy solid. tcichemicals.comilco-chemie.de

Fluidity and Melting Point: The reduced intermolecular forces (van der Waals forces) due to looser packing give this compound a lower melting point and greater fluidity.

Solubility: The difference in packing and polarity can affect solubility. For instance, mixed esters like oleyl lauryl phosphate are noted to be more soluble in nonpolar media like lubricating oils than homogeneous diesters. google.com This suggests that the presence of the unsaturated oleyl group can enhance solubility in certain systems compared to fully saturated analogues.

Emulsification and Surface Activity: The bent shape of the oleyl chain affects how the molecule orients itself at an oil-water interface. This can lead to differences in emulsifying efficiency and stability compared to the straight-chained stearyl phosphate.

These differences mean that while both are useful surfactants and emulsifiers, this compound is often preferred in applications requiring liquidity and better solubility in oil phases, such as in the formulation of lubricants and certain types of emulsions. myskinrecipes.com Stearyl phosphate, conversely, might be chosen for applications where a higher melting point or a more structured, waxy character is desired.

Q & A

Q. How can phosphoric acid esters be tailored for use in nanotechnology, such as nanoparticle stabilization or drug delivery systems?

  • Methodological Answer :
  • Nanoparticle Synthesis : Use esters as capping agents during Au or Fe₃O₄ nanoparticle synthesis. Varying the alkyl chain length controls particle size (e.g., C18 esters yield smaller, more stable nanoparticles).
  • Drug Encapsulation : Formulate ester-based liposomes for pH-sensitive drug release. Monitor encapsulation efficiency via UV-Vis spectroscopy .

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Oleyl Phosphate

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